Product packaging for 1-(4-Chloro-2-iodophenyl)ethan-1-one(Cat. No.:)

1-(4-Chloro-2-iodophenyl)ethan-1-one

Cat. No.: B8252718
M. Wt: 280.49 g/mol
InChI Key: ZWHRCAHVGHCKEK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ketones

Halogenated aromatic ketones are a class of organic compounds characterized by a ketone functional group attached to an aromatic ring that bears one or more halogen substituents. These compounds are of significant interest in organic synthesis due to the diverse reactivity imparted by the halogen atoms. The presence of halogens can influence the electronic properties of the aromatic ring and the carbonyl group, and they can also serve as leaving groups or reaction sites for a variety of chemical transformations.

α-Haloketones, in particular, are versatile building blocks in the synthesis of various heterocyclic compounds, some of which exhibit notable biological activity. researchgate.netmdpi.com The synthesis of these compounds has seen significant advancements, with a focus on developing greener and more efficient protocols. mdpi.com

Significance of Dihalo-substituted Acetophenones in Synthetic and Mechanistic Chemistry

Dihalo-substituted acetophenones, such as 1-(4-Chloro-2-iodophenyl)ethan-1-one, are particularly important in synthetic chemistry. The two different halogen atoms on the aromatic ring offer the potential for selective reactions, allowing for the stepwise functionalization of the molecule. This differential reactivity is crucial for the construction of complex molecular architectures.

The study of such compounds can also provide valuable insights into reaction mechanisms. For instance, the kinetics of reactions involving substituted acetophenones can be influenced by the nature and position of the halogen substituents, shedding light on the electronic and steric effects that govern chemical transformations. ijrti.org

Research Gaps and Objectives for this compound

While the broader class of halogenated acetophenones has been extensively studied, specific research on this compound is less prevalent in the publicly available literature. A significant research gap exists in the detailed exploration of its synthetic accessibility, reactivity in various organic reactions, and its potential as a precursor for novel compounds with interesting biological or material properties.

Future research objectives for this compound could include the development of novel and efficient synthetic routes, a thorough investigation of its reactivity in cross-coupling and condensation reactions, and the exploration of its utility as a building block for the synthesis of new heterocyclic compounds. Furthermore, detailed mechanistic studies of its reactions could provide a deeper understanding of the interplay between the chloro and iodo substituents in directing chemical reactivity. The development of novel acetophenone (B1666503) derivatives continues to be an active area of research, with the aim of discovering new compounds with enhanced biological activities or material properties. nih.govglobethesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClIO B8252718 1-(4-Chloro-2-iodophenyl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-iodophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRCAHVGHCKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1 4 Chloro 2 Iodophenyl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as 1-(4-chloro-2-iodophenyl)ethan-1-one, with its distinct chemical environment for each proton and carbon atom, a suite of NMR experiments is employed to assign all resonances and understand its conformational preferences.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The structural elucidation of this compound relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information about the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J-coupling), and integration. For this compound, one would expect to see signals corresponding to the methyl protons of the acetyl group and the protons on the aromatic ring. The acetyl methyl protons would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The aromatic region would show a more complex pattern due to the substitution. The proton ortho to the iodine (H-3) would likely be a doublet, the proton ortho to the chlorine (H-5) a doublet of doublets, and the proton meta to both halogens (H-6) a doublet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Key signals would include the carbonyl carbon (C=O) of the ketone group, typically resonating significantly downfield (δ > 190 ppm), and the methyl carbon of the acetyl group, appearing upfield. The aromatic region would display six distinct signals for the phenyl ring carbons, with their chemical shifts influenced by the electron-withdrawing and anisotropic effects of the chloro and iodo substituents. The carbons directly bonded to the iodine (C-2) and chlorine (C-4) would show characteristic shifts.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin coupling correlations. For the aromatic system of this compound, COSY would show cross-peaks between adjacent protons, confirming the connectivity of the aromatic spin system and aiding in the assignment of H-3, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for the methyl group and the protonated aromatic carbons (C-3, C-5, and C-6) by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations from the methyl protons (at C-8) would be expected to the carbonyl carbon (C-7) and the aromatic carbon C-1. Similarly, correlations from the aromatic protons to the carbonyl carbon and other aromatic carbons would definitively establish the complete carbon skeleton and confirm the substitution pattern.

Detailed ¹H and ¹³C NMR data for this compound are not extensively available in published literature, but the expected shifts and correlations can be predicted based on established principles of NMR spectroscopy.

Interactive Data Table: Predicted NMR Assignments

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
C1-QuaternaryH-3, H-5
C2-I-QuaternaryH-3, Acetyl-H
C3Aromatic HAromatic CC1, C5
C4-Cl-QuaternaryH-3, H-5
C5Aromatic HAromatic CC1, C3
C6Aromatic HAromatic CC2, C4
C7=O->190Acetyl-H, H-6
C8H₃~2.6 (s, 3H)~28-30C7, C1

Advanced NMR for Complex Molecular Structures (e.g., TOCSY, NOESY)

For molecules with overlapping signals or complex spin systems, advanced NMR techniques provide deeper insights.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. In the context of the aromatic ring of this compound, irradiating one aromatic proton would reveal cross-peaks to all other protons within that same coupled network, which is useful if signals are crowded.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for conformational analysis. For this compound, a key NOESY correlation would be expected between the methyl protons of the acetyl group and the H-6 proton on the aromatic ring. The strength of this correlation could provide information about the preferred rotational conformation of the acetyl group relative to the plane of the phenyl ring.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound from its measured mass.

For this compound (C₈H₆ClIO), the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O). The molecular ion peak [M]⁺ would be expected at a calculated m/z that confirms this elemental composition. Furthermore, the presence of chlorine results in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, arising from the natural abundance of the ³⁷Cl isotope. While specific experimental HRMS data for this compound is not widely reported, this technique would be essential to confirm its identity.

Interactive Data Table: Isotopic Masses for HRMS

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
³⁷Cl36.965903
¹²⁷I126.904473
¹⁶O15.994915

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, HPLC-MS)

Coupling chromatography with mass spectrometry (GC-MS or HPLC-MS) allows for the separation of components in a mixture followed by their individual mass analysis. This is used for both identification and purity assessment. The electron ionization (EI) mass spectrum obtained from GC-MS provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

For this compound, the fragmentation would be dictated by the ketone functional group and the substituted aromatic ring. Key fragmentation pathways would include:

Alpha-cleavage: The most characteristic fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This would result in the loss of the methyl group (•CH₃, 15 Da) to form a stable acylium ion [M-15]⁺.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to a fragment corresponding to the [C₆H₃ClI]⁺ ion and a [CH₃CO]⁺ ion (m/z 43).

Halogen loss: Fragmentation involving the loss of iodine (•I) or chlorine (•Cl) from the molecular ion or subsequent fragments is also possible.

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the acetyl group relative to the ring. Of particular interest would be the planarity of the molecule and the potential for steric hindrance between the ortho-iodo substituent and the acetyl group, which may cause the acetyl group to be twisted out of the plane of the aromatic ring.

Furthermore, XRD analysis elucidates intermolecular interactions that govern the crystal packing. While this molecule lacks strong hydrogen bond donors, weak interactions such as halogen bonding (involving the iodine or chlorine atoms) or C-H···O interactions could play a significant role in the solid-state architecture. As of now, a crystal structure for this compound has not been deposited in major crystallographic databases.

Theoretical and Computational Investigations of 1 4 Chloro 2 Iodophenyl Ethan 1 One

Quantum Mechanical (QM) Approaches for Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These approaches allow for the calculation of various molecular properties, providing a theoretical framework to complement and interpret experimental findings.

Ab initio methods, derived from first principles without empirical parameters, are crucial for obtaining highly accurate calculations of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) represent a hierarchy of increasing accuracy and computational cost.

For halogen-containing aromatic compounds, these methods can precisely predict interaction energies and electronic properties. For instance, studies on halogen bonding complexes often employ MP2 to accurately capture electron correlation effects, which are vital for describing non-covalent interactions. The choice of method is critical, as highlighted by investigations into substituent effects in halogen bonding, where the RI-MP2 level of theory has been used to analyze interaction energies. rsc.org

Table 1: Comparison of Ab Initio Methods

Method Description Accuracy Computational Cost
Hartree-Fock (HF) A mean-field approach that does not fully account for electron correlation. Good for initial geometry optimizations. Relatively low.
MP2 The simplest perturbation theory method to include electron correlation. Good for systems where electron correlation is important. Moderate.

| CCSD(T) | A highly accurate method that includes single, double, and perturbative triple excitations. | Considered the "gold standard" for many applications. | Very high. |

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. It is widely used for geometry optimization, calculating vibrational frequencies, and analyzing electronic structures of molecules like halogenated acetophenones. nih.govniscpr.res.inresearchgate.net

DFT studies on substituted acetophenones have successfully predicted their ground-state basicities and the effects of various substituents on their electronic properties. niscpr.res.inresearchgate.net For example, the B3LYP functional is commonly employed for these types of investigations. niscpr.res.inresearchgate.net Research on halogenated acetophenones has utilized DFT methods for band assignment and isomer quantification, demonstrating its utility in interpreting experimental spectroscopic data. nih.govresearchgate.net Furthermore, DFT calculations are instrumental in understanding the charge transfer within a molecule by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

The accuracy of any quantum mechanical calculation is heavily dependent on the choice of the basis set and the treatment of solvent effects. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost. For molecules containing heavy atoms like iodine, basis sets with effective core potentials are often necessary. The selection of an appropriate basis set, such as the 6-311G(d,p) or aug-cc-pVDZ, is crucial for obtaining reliable results. rsc.orgniscpr.res.inresearchgate.net

Solvation models are used to account for the influence of a solvent on the properties of a molecule. Continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are popular choices. researchgate.netcpts.com.ua These models represent the solvent as a continuous dielectric medium, which can significantly affect the calculated energetics and conformational preferences of the solute. rsc.orgresearchgate.netcpts.com.ua

Conformational Analysis and Potential Energy Surfaces of Halogenated Acetophenones

The presence of halogen substituents can significantly influence the three-dimensional structure and conformational flexibility of acetophenone (B1666503) derivatives. Conformational analysis helps in understanding the stability of different spatial arrangements of the atoms in a molecule. lumenlearning.com

Halogen substituents exert both steric and electronic effects that dictate the preferred conformation of a molecule. In halogenated acetophenones, the orientation of the acetyl group relative to the phenyl ring is a key conformational feature. The size and electronegativity of the halogen atoms can influence the rotational barrier around the bond connecting the carbonyl carbon to the phenyl ring. For instance, bulky ortho-substituents can cause the phenyl group to tilt out of the plane of the keto group to minimize steric repulsion. nih.gov This twisting affects the conjugation between the keto group and the aromatic ring. nih.gov

Computational methods can be used to map the potential energy surface of a molecule, identifying stable conformers (energy minima) and the transition states (saddle points) that connect them. This allows for the calculation of interconversion barriers between different conformers. These barriers determine the rate at which a molecule can switch between its different shapes.

For halogenated acetophenones, the relative energies of different conformers and the barriers to their interconversion can be influenced by the surrounding medium. nih.gov Calculations can be performed for the gas phase (isolated molecule) and in solution to understand how solvent interactions affect the conformational equilibrium. nih.gov The interplay between hydrogen bonding and dispersion interactions can also play a significant role in determining the preferred conformation, particularly in complexes with other molecules. nih.govresearchgate.net

Table 2: Key Computational Parameters in the Study of 1-(4-Chloro-2-iodophenyl)ethan-1-one

Parameter Significance
Geometry Optimization Determines the most stable 3D structure.
Vibrational Frequencies Predicts infrared and Raman spectra.
Electronic Structure (HOMO/LUMO) Provides insight into chemical reactivity.
Rotational Barriers Quantifies the energy required for conformational changes.

| Solvation Energy | Accounts for the effect of the solvent on molecular properties. |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. nih.gov For a substituted aromatic ketone like this compound, these methods can elucidate complex reaction mechanisms, offering insights that are often inaccessible through experimental means alone. nih.govsmu.edu By calculating the properties of transition states and reaction intermediates, chemists can map out the energetic landscape of a reaction, leading to a deeper understanding of how it proceeds. smu.edu

The elucidation of a reaction mechanism hinges on identifying and characterizing the stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and most importantly, transition states. smu.edu A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the PES. Computational methods, such as density functional theory (DFT) and coupled-cluster methods like CCSD(T), are employed to locate these structures and calculate their energies. mdpi.com

For a reaction involving this compound, such as a nucleophilic substitution or a cross-coupling reaction, computational analysis would involve:

Locating Transition States: Algorithms are used to find the specific molecular geometry where the energy is at a maximum in the direction of the reaction but a minimum in all other directions.

Frequency Analysis: A key step in characterizing a transition state is to perform a vibrational frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the carbon-iodine bond and the formation of a new bond.

Mapping Reaction Pathways: Once transition states are identified, intrinsic reaction coordinate (IRC) calculations can be performed. These calculations map the path from the transition state downhill to the connected reactants and products, confirming the proposed elementary step in the reaction mechanism.

This process allows for the dissection of a reaction into distinct phases, such as a preparation phase where reactants orient themselves, a transition state phase involving bond cleavage and formation, and a product adjustment phase. smu.edu

Computational chemistry is instrumental in predicting the reactivity and selectivity of complex molecules like this compound, which possesses multiple potentially reactive sites: the carbonyl group, the aromatic ring, the C-Cl bond, and the C-I bond.

Regioselectivity: In this molecule, a reagent could potentially react at the ortho-position to the iodine or the chlorine. By calculating the activation energies for the transition states corresponding to each possible pathway, researchers can predict the preferred site of reaction. For example, in an electrophilic aromatic substitution, the regiochemical outcome is determined by the relative stability of the intermediate carbocations (sigma complexes), which can be readily calculated.

Chemoselectivity: The presence of both a chloro and a more reactive iodo substituent presents a challenge in chemoselectivity, particularly in cross-coupling reactions. Computational modeling can predict which C-X bond (C-I vs. C-Cl) is more likely to undergo oxidative addition to a metal catalyst by comparing the activation barriers for the two competing pathways. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond suggests a strong preference for reactions at the iodine-bearing carbon, a prediction that can be quantified through transition state energy calculations.

Non-Covalent Interaction Analysis in Halogenated Aromatic Ketones

Non-covalent interactions are fundamental in chemistry, governing the structure and properties of molecules in solid, liquid, and biological systems. chimia.ch In halogenated aromatic ketones such as this compound, these forces, particularly those involving the halogen atoms, play a crucial role in crystal packing and molecular recognition.

The stability of intermolecular complexes is determined by a balance of several distinct physical forces. Energy decomposition analysis (EDA) methods, such as Symmetry-Adapted Perturbation Theory (SAPT), allow the total interaction energy to be broken down into its fundamental components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.govrsc.org

Electrostatics (Eelst): This component arises from the interaction between the static charge distributions of the molecules. In halogenated compounds, this is a key contributor to the directionality of interactions like halogen bonding. rsc.orgrsc.org

Dispersion (Edisp): This is a quantum mechanical effect resulting from correlated fluctuations in the electron clouds of interacting molecules. It is a universally attractive force and is particularly significant for large, polarizable atoms like iodine. nih.govrsc.org

Induction (Eind): This term describes the stabilizing interaction that results from the polarization of one molecule by the static charge distribution of another.

Exchange (Eexch): This is a repulsive term arising from the Pauli exclusion principle when the electron clouds of two molecules overlap.

For interactions involving halogenated aromatic ketones, dispersion is often a predominant stabilizing force, though electrostatic and induction contributions are also significant, especially in directional interactions. nih.gov

The table below illustrates typical relative contributions of different energy components to halogen bonding interactions, as determined by SAPT analysis for model systems.

Interaction ComponentTypical Contribution (%)Physical Origin
Electrostatics~30-40%Interaction between permanent multipoles (e.g., σ-hole and Lewis base).
Dispersion~40-50%Correlated electron fluctuations, crucial for polarizable atoms like I and Br.
Induction~10-20%Polarization of one molecule by the electric field of another.
ExchangeRepulsivePauli repulsion from overlapping electron orbitals.

Note: The values are illustrative and can vary significantly depending on the specific interacting molecules and their geometry.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a lone pair or a π-system). nih.govnih.gov The physical basis for this interaction is explained by the concept of the σ-hole. researchgate.net

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the R-X bond (where R is a carbon atom and X is Cl, Br, or I). nih.gov This electron-deficient region arises from the anisotropic distribution of electron density around the halogen atom. researchgate.net

In this compound:

Both the chlorine and iodine atoms possess σ-holes.

The magnitude of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. rsc.org Therefore, the iodine atom on the molecule would be expected to have a more positive and prominent σ-hole than the chlorine atom, making it a stronger halogen bond donor.

The strength of the σ-hole, and thus the halogen bond, is enhanced by electron-withdrawing groups attached to the carbon framework. The acetyl group and the chlorine atom on the phenyl ring would both contribute to increasing the positive potential of the σ-hole on the iodine atom.

The interaction is primarily electrostatic in nature, stemming from the attraction between the positive σ-hole and a negative site. rsc.org However, a complete description must also include significant contributions from dispersion, polarization, and charge transfer. rsc.orgrsc.org This understanding of σ-hole interactions is critical for designing crystal structures and new materials where precise control over intermolecular assembly is required. nih.gov

Reactivity and Mechanistic Aspects of 1 4 Chloro 2 Iodophenyl Ethan 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in 1-(4-chloro-2-iodophenyl)ethan-1-one is a primary site for chemical transformations, including nucleophilic additions, oxidations, and reactions involving the adjacent α-carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of an acetophenone (B1666503) derivative is electrophilic and susceptible to attack by nucleophiles. In this compound, the presence of two electron-withdrawing halogen atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted acetophenone. This increased reactivity is a consequence of the inductive effect of the halogens, which pulls electron density away from the carbonyl group.

The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

Table 1: Common Nucleophilic Addition Reactions with Ketones

NucleophileReagent ExampleProduct Type
Hydride ion (:H⁻)Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary alcohol
Organometallic reagentsGrignard reagents (R-MgX), Organolithium reagents (R-Li)Tertiary alcohol
Cyanide ion (:CN⁻)Hydrogen cyanide (HCN), Sodium cyanide (NaCN)Cyanohydrin
Amines (RNH₂)Primary aminesImine

Baeyer-Villiger Oxidation and Substituent Effects on Migration Aptitudes

The Baeyer-Villiger oxidation is a notable reaction of ketones that results in their conversion to esters through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxy acid, followed by nucleophilic attack of the peroxy acid on the carbonyl carbon to form a Criegee intermediate. The rate-determining step is the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxide group, accompanied by the departure of a carboxylate anion.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. The established order of migratory aptitude is:

Tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For substituted aryl groups, electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it. In the case of this compound, the 4-chloro-2-iodophenyl group is an electron-deficient aryl group due to the presence of the two halogens. Therefore, in a Baeyer-Villiger oxidation, the methyl group would be expected to migrate preferentially, leading to the formation of 4-chloro-2-iodophenyl acetate.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating GroupRelative Migratory Aptitude
Tertiary alkylHighest
Secondary alkylHigh
ArylModerate
Primary alkylLow
MethylLowest

Enolate Chemistry and Alpha-Halogenation Reactivity

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate ion. The enolate can then act as a nucleophile in various reactions, including alpha-halogenation. In the presence of a base and a halogen (Cl₂, Br₂, or I₂), ketones can be halogenated at the α-position.

The reaction proceeds through the formation of an enolate, which then attacks the halogen molecule. The introduction of a halogen at the α-position increases the acidity of the remaining α-hydrogens, making subsequent halogenations more favorable under basic conditions. This can lead to polyhalogenation. For methyl ketones, this can result in the haloform reaction, where the methyl group is converted to a trihalomethyl group, which is then cleaved to form a haloform (chloroform, bromoform, or iodoform) and a carboxylate.

Under acidic conditions, α-halogenation can also occur, proceeding through an enol intermediate. In this case, the reaction is generally easier to control at the monohalogenation stage.

Reactivity of the Aryl Halogens (Chlorine and Iodine)

The carbon-halogen bonds on the aromatic ring of this compound are sites for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The reactivity of the two halogens differs significantly, with the carbon-iodine bond being more reactive than the carbon-chlorine bond in many catalytic processes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is generally difficult for simple aryl halides. However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring towards nucleophilic attack. The acetyl group in this compound is an electron-withdrawing group, which can facilitate SNAᵣ reactions.

The accepted mechanism for SNAᵣ is the addition-elimination mechanism, which involves the attack of a nucleophile on the carbon bearing the halogen to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore the aromaticity of the ring.

Due to the greater electronegativity and bond strength of the C-Cl bond compared to the C-I bond, the iodine atom is generally a better leaving group in nucleophilic aromatic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactivity (e.g., C-C, C-N, C-O bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions, with palladium and copper being the most frequently used catalysts.

A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-I and C-Cl bonds. The C-I bond is weaker and more readily undergoes oxidative addition to the metal catalyst, which is the initial step in most cross-coupling catalytic cycles. This allows for selective reactions at the iodine-substituted position while leaving the chlorine-substituted position intact.

Table 3: Common Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki CouplingAryl/vinyl halide + Organoboron reagentPd catalyst + BaseC-C
Heck CouplingAryl/vinyl halide + AlkenePd catalyst + BaseC-C
Sonogashira CouplingAryl/vinyl halide + Terminal alkynePd catalyst + Cu co-catalyst + BaseC-C
Buchwald-Hartwig AminationAryl/vinyl halide + AminePd catalyst + BaseC-N
Ullmann CondensationAryl halide + Alcohol/Amine/ThiolCu catalyst + BaseC-O, C-N, C-S

For this compound, it is possible to selectively perform a cross-coupling reaction at the C2 position (iodo) and then, under more forcing conditions, perform a second cross-coupling reaction at the C4 position (chloro). This differential reactivity allows for the stepwise functionalization of the aromatic ring, making this compound a versatile building block in organic synthesis.

Selective Dehalogenation and Radical Pathways

The reactivity of this compound is significantly influenced by the presence of two different halogen substituents on the aromatic ring. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit distinct properties, particularly in their bond dissociation energies, which opens avenues for selective chemical transformations. The C-I bond is considerably weaker and more labile than the C-Cl bond. This disparity allows for selective dehalogenation, where the iodine atom can be removed while the chlorine atom remains intact under specific reaction conditions.

The difference in bond strength is the key to this selectivity. For instance, catalytic hydrogenation using certain catalysts like palladium-on-carbon can achieve the selective reduction of aryl iodides in the presence of aryl chlorides. organic-chemistry.org Similarly, various reducing agents and reaction conditions can be fine-tuned to favor the cleavage of the C-I bond.

Table 1: Comparison of Average Bond Dissociation Energies (BDE)

Bond Average BDE (kJ/mol)
Aromatic C-I ~213
Aromatic C-Cl ~327

Data sourced from representative values for haloarenes. quora.com

The weaker C-I bond also makes the compound susceptible to radical reactions. libretexts.org Homolytic cleavage of the C-I bond can be initiated by heat, light, or a radical initiator, generating a 2-acetyl-5-chlorophenyl radical. This highly reactive intermediate can then participate in a variety of radical chain reactions, such as hydrogen atom abstraction or addition to multiple bonds. libretexts.orgucr.edu The formation of this aryl radical intermediate is a key step in certain transition-metal-free coupling and borylation reactions. acs.orgnih.gov The propensity for radical formation underscores the distinct reactivity imparted by the iodine substituent compared to the more robust chlorine substituent.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the combined electronic effects of three substituents: the acetyl group, the chlorine atom, and the iodine atom. Both halogen atoms act as deactivating groups, making the ring less reactive than benzene (B151609). ck12.org However, they are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In contrast, the acetyl group is a strong deactivator and a meta-director. The interplay of these competing effects determines the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

To predict the outcome of an electrophilic aromatic substitution (EAS) reaction on this compound, one must consider the directing influence of each substituent on the available positions for attack (C3, C5, and C6).

Acetyl Group (-COCH₃) at C1: Strongly deactivating and a meta-director. It directs incoming electrophiles to positions C3 and C5.

Iodo Group (-I) at C2: Deactivating but an ortho-, para-director. It directs incoming electrophiles to positions C3 (ortho) and C5 (para).

Chloro Group (-Cl) at C4: Deactivating but an ortho-, para-director. It directs incoming electrophiles to position C3 (ortho) and C5 (ortho).

The directing effects are summarized in the table below.

| C6 | No | No (meta) | No (meta) | Deactivated |

Based on this analysis, electrophilic attack is strongly favored at positions C3 and C5, as the directing effects of all three substituents converge on these locations. The position C6 is strongly disfavored. Between C3 and C5, steric hindrance may play a deciding role. The bulky iodine atom at C2 could sterically hinder the approach of an electrophile to the adjacent C3 position. Therefore, it is plausible that substitution at the C5 position would be the major product, as it is directed by all groups and is less sterically encumbered. ck12.orgyoutube.com

Inductive and Resonance Effects of Halogens on the Aromatic Ring

The directing effects of halogen substituents are a result of the interplay between two opposing electronic influences: the inductive effect (-I) and the resonance effect (+M). youtube.comyoutube.com

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This donation of electron density through resonance increases the electron density at the ortho and para positions. While this effect is weaker than the inductive effect for halogens, it is crucial for explaining their directing properties. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge of the carbocation intermediate (arenium ion) is stabilized by the adjacent halogen's lone pair. This stabilization is not possible for meta attack. Consequently, the activation energy for ortho and para attack is lower than for meta attack, leading to the observed regioselectivity. youtube.comorganicchemistrytutor.com

For halogens, the stronger deactivating inductive effect outweighs the weaker activating resonance effect, resulting in a net deactivation of the ring. ck12.org

Stereochemical Considerations in Reactions of Substituted Ethanones

The starting compound, this compound, is achiral as it does not possess any stereocenters. However, stereochemistry becomes a critical consideration in reactions that transform the prochiral ketone group into a new chiral center.

A primary example is the reduction of the carbonyl group to a secondary alcohol, forming 1-(4-chloro-2-iodophenyl)ethanol. The carbon atom of the carbonyl group is sp² hybridized and planar. A reducing agent, such as sodium borohydride, can deliver a hydride ion to either face of this planar group with equal probability. scispace.com This non-selective attack results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of the alcohol product.

The generation of a single enantiomer or an excess of one (enantioselective synthesis) requires the use of chiral reagents, catalysts, or biocatalysts. For instance, enzymatic reductions or reductions with chiral borane reagents can favor attack on one face of the carbonyl group over the other, leading to an optically active product. ijstr.orgresearchgate.net If the substrate already contained a chiral center elsewhere in the molecule, the reduction of the ketone would lead to the formation of diastereomers, which would likely be formed in unequal amounts due to the steric and electronic influence of the existing stereocenter.

Supramolecular Chemistry and Non Covalent Interactions of 1 4 Chloro 2 Iodophenyl Ethan 1 One

Halogen Bonding Interactions in the Solid State and Solution

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.netacs.org This interaction has emerged as a powerful tool in crystal engineering, paralleling the well-established hydrogen bond. nih.govwiley-vch.de In 1-(4-chloro-2-iodophenyl)ethan-1-one, both the iodine and chlorine atoms can act as halogen bond donors.

The ability of a halogen atom to form a halogen bond is directly related to the size and positive electrostatic potential of its σ-hole. This potential is influenced by the halogen's identity and the electron-withdrawing capacity of the group to which it is covalently bonded. wiley-vch.de

Halogen Bond Donors:

Iodine Atom: The iodine atom, being large and highly polarizable, is an excellent halogen bond donor. The C-I bond creates a significant σ-hole on the iodine atom, making it a strong Lewis acid site. The strength of halogen bond donors typically follows the trend I > Br > Cl > F. wiley-vch.deacs.org

Chlorine Atom: While less potent than iodine, the chlorine atom can also function as a halogen bond donor, especially when attached to an electron-deficient aromatic ring. acs.org

Halogen Bond Acceptor:

Carbonyl Oxygen: The primary halogen bond acceptor within the this compound molecule is the oxygen atom of the carbonyl group. Its lone pairs of electrons make it a proficient Lewis base, capable of interacting with the electrophilic σ-holes of the halogen atoms on neighboring molecules.

These interactions, such as C−I···O=C and C−Cl···O=C, are highly directional and play a crucial role in the solid-state packing of this compound.

Table 1: Properties of Halogen Bond Donors in this compound

Halogen AtomRelative Strength as DonorKey FactorsPotential Interaction
Iodine (I)StrongHigh polarizability, large σ-holeC−I···O=C
Chlorine (Cl)Moderate to WeakLower polarizability than iodineC−Cl···O=C

The supramolecular assembly of molecules is often a result of competition and cooperation between different non-covalent forces. researchgate.netrsc.org In structures containing this compound, the potent C-I halogen bond often competes with weaker C-Cl halogen bonds and potential C-H···O hydrogen bonds involving the acetyl methyl group or aromatic protons.

Pi-Stacking and Other Aromatic Interactions

The phenyl ring in this compound is another key player in its supramolecular behavior. Aromatic rings can interact through π-stacking, where the electron-rich π-systems of adjacent rings overlap. rsc.orgnih.gov

These interactions are typically characterized by centroid-to-centroid distances between 3.3 and 3.8 Å. The geometry of π-stacking can vary from a parallel face-to-face arrangement to a parallel-displaced or T-shaped (edge-to-face) configuration. researchgate.net In the case of this compound, the substitution pattern on the ring influences its electronic distribution, which in turn affects the nature and strength of these π-π interactions. niscpr.res.in

Beyond π-stacking, other interactions involving the aromatic ring are also significant:

C-H···π Interactions: The electropositive hydrogen atoms of the acetyl group or from an adjacent molecule's aromatic ring can interact favorably with the electron-rich face of the phenyl ring. nih.govprinceton.edu

Halogen···π Interactions: An interaction can occur between the electrophilic σ-hole of a halogen atom (I or Cl) and the nucleophilic π-cloud of an aromatic ring of a neighboring molecule. nih.govmdpi.com These interactions are increasingly recognized for their role in stabilizing protein-ligand complexes and solid-state structures.

Co-crystallization Strategies and Crystal Engineering with Halogenated Ketones

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. acs.org Halogenated ketones like this compound are valuable building blocks, or synthons, in this endeavor. The directionality and tunable strength of the halogen bond make it a reliable tool for constructing supramolecular architectures. nih.govnih.gov

Co-crystallization is a primary strategy used in crystal engineering. By combining this compound with other molecules (co-formers) that have complementary functional groups (e.g., strong halogen or hydrogen bond acceptors like pyridines), it is possible to create novel crystalline solids with predictable arrangements. wiley-vch.de

Key strategies include:

Hierarchical Assembly: Utilizing the hierarchy of interaction strengths (e.g., C-I···N > C-H···O), one can direct the assembly process. The strongest interaction forms the primary structural motif, which is then organized by weaker interactions. wiley-vch.de

Synthon Robustness: The C-I···O=C halogen bond can serve as a robust supramolecular synthon, reliably forming in the presence of other, weaker interaction sites.

Modulating Properties: By forming co-crystals, it is possible to modify the physical properties of the material, such as melting point, solubility, and even optical characteristics, without altering the covalent structure of the molecule itself.

Implications for Self-Assembly and Ordered Architectures

The combination of halogen bonding, hydrogen bonding, and π-stacking interactions in this compound provides a blueprint for its self-assembly into highly ordered supramolecular architectures. The specific interplay of these forces dictates the final dimensionality and topology of the assembly.

For example:

One-Dimensional Chains: Strong and directional C-I···O halogen bonds can link molecules head-to-tail, forming infinite one-dimensional chains. acs.orgrsc.org

Two-Dimensional Sheets: These chains can then be further organized into two-dimensional sheets through weaker interactions, such as C-H···O hydrogen bonds or π-stacking between the aromatic rings of adjacent chains.

Three-Dimensional Networks: Inter-sheet interactions, potentially involving weaker C-Cl···Cl contacts or C-H···π interactions, can extend the assembly into a full three-dimensional network.

The ability to predict and control these self-assembly processes is a central goal of crystal engineering. By understanding the non-covalent interactions of this compound, researchers can design and fabricate new materials with tailored structures and functions, leveraging the principles of molecular recognition and self-organization. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

1-(4-Chloro-2-iodophenyl)ethan-1-one as a Versatile Synthetic Building Block

The unique 1,2,4-substitution pattern, featuring an acetyl group and two different halogen atoms, endows this compound with multiple reactive sites. This versatility allows chemists to perform selective and sequential reactions, making it a valuable intermediate in the synthesis of highly functionalized molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, combined with the reactivity of the ketone, provides a platform for intricate molecular engineering.

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs), are highly ordered, crystalline materials constructed from metal ions or clusters linked by organic molecules. rsc.orgresearchgate.net The synthesis of these frameworks requires carefully designed organic linkers, often multifunctional carboxylic acids or nitrogen-containing heterocycles. This compound serves as an excellent starting point for creating such sophisticated linkers. Its functional groups can be chemically modified to introduce the necessary coordinating sites for MOF construction.

The table below illustrates potential synthetic pathways to convert the compound's native functional groups into functionalities suitable for linker design.

Functional GroupPotential Modification ReactionResulting FunctionalityRole in Frameworks
Acetyl Group (-COCH₃) Haloform Reaction or OxidationCarboxylic Acid (-COOH)Primary metal-coordinating group
Iodo Group (-I) Sonogashira or Suzuki CouplingExtended π-conjugated systemModifies pore size and electronic properties
Chloro Group (-Cl) Nucleophilic Aromatic SubstitutionAmine (-NH₂) or Ether (-OR)Secondary coordinating site or functional tag

By employing these transformations, the simple aromatic ketone can be elaborated into a rigid, multitopic linker essential for building robust and functional porous materials. rsc.org

The synthesis of polysubstituted aromatic compounds requires precise control over the regioselectivity of each reaction step. libretexts.org this compound is an ideal substrate for such sequential syntheses due to the distinct directing effects of its substituents in electrophilic aromatic substitution (EAS) reactions and the differential reactivity of its halogen atoms in metal-catalyzed cross-coupling reactions. nih.govnih.gov

The existing substituents guide the position of any new functional group introduced onto the aromatic ring. A summary of these directing effects is provided below.

SubstituentTypeDirecting Effect
Chloro (-Cl) Halogen (Deactivating)Ortho, Para-Directing
Iodo (-I) Halogen (Deactivating)Ortho, Para-Directing
Acetyl (-COCH₃) Carbonyl (Deactivating)Meta-Directing

This combination of directing influences allows for the strategic introduction of a fourth or fifth substituent at a specific location. Furthermore, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform a reaction selectively at the iodo-position while leaving the chloro-position intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for the modular construction of complex, unsymmetrically substituted arenes. nih.gov

Integration into Functional Materials Development

The structural and electronic properties inherent to this compound make it a candidate for integration into the development of advanced functional materials. Its aromatic core and reactive handles are features often sought in precursors for materials with specific optical, electronic, or thermal properties.

The presence of two distinct halogen atoms makes this compound a potential monomer precursor for step-growth polymerization. Through di-functional cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling), it can be linked with other bifunctional monomers to create novel conjugated polymers.

The properties of the resulting polymer could be tuned by:

Choice of Co-monomer: Reacting it with different aromatic or heterocyclic boronic acids or stannanes would alter the polymer's electronic band gap, solubility, and morphology.

Polymerization Sequence: The differential reactivity of the C-I and C-Cl bonds could be exploited to create block copolymers by first polymerizing at one site and then initiating a second polymerization at the other.

Post-Polymerization Modification: The ketone functionality on each repeating unit offers a site for further chemical modification, allowing for the fine-tuning of the polymer's properties after its initial synthesis.

The core structure of this compound contains elements that are known to influence the electronic and photophysical properties of organic materials.

Electron-Withdrawing Groups: The chloro and acetyl groups are electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in a larger conjugated system. This is a key strategy for designing materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Heavy Atom Effect: The presence of iodine, a heavy atom, can promote intersystem crossing—a process that facilitates the transition from a singlet excited state to a triplet excited state. This "heavy atom effect" is highly desirable in the design of phosphorescent materials used in high-efficiency OLEDs.

By incorporating this molecule into larger, conjugated structures, materials scientists can explore the development of new organic semiconductors or emitters where these intrinsic properties can be harnessed.

Exploration in Catalysis and Ligand Design

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the chemical structure of the organic ligands coordinated to it. This compound provides a rigid scaffold that can be elaborated into unique ligands for transition metal catalysts. nih.gov

The acetyl group can be readily converted into other functionalities that are known to coordinate with metals. For instance, it can be transformed into an imine (via condensation with a primary amine) or an oxime, introducing nitrogen donor atoms. The iodo and chloro groups serve as attachment points for other donor groups, such as phosphines, via cross-coupling reactions. This modular approach allows for the synthesis of a wide variety of bidentate or tridentate ligands (e.g., P,N-ligands or P,O-ligands) from a single, readily accessible precursor. The steric and electronic properties of these new ligands can be systematically varied, enabling the optimization of catalyst activity and selectivity for specific chemical transformations.

Use as Ligands in Metal-Catalyzed Systems

The development of novel ligands is a cornerstone of progress in metal-catalyzed cross-coupling reactions and other transformations. The unique electronic and steric properties of a ligand are paramount in dictating the efficacy, selectivity, and scope of a catalytic system. While "this compound" itself is not a ligand, its chemical architecture provides a scaffold for the synthesis of molecules that can act as ligands. The presence of the iodo and chloro substituents on the phenyl ring, coupled with the reactive acetyl group, allows for sequential and site-selective modifications to introduce coordinating moieties.

For instance, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference can be exploited to selectively introduce a phosphine, amine, or other coordinating group at the 2-position of the phenyl ring via reactions such as the Suzuki, Buchwald-Hartwig, or Sonogashira coupling. Subsequent modification of the acetyl group, for example, through condensation reactions to form imines or conversion to an amino group followed by derivatization, can install a second coordinating atom. This synthetic strategy could lead to the formation of bidentate ligands with a chiral center, which are highly sought after in asymmetric catalysis.

The general synthetic approach to such ligands would involve a multi-step sequence, as outlined in the hypothetical scheme below:

StepReaction TypeReactantsProduct
1Palladium-catalyzed Cross-Coupling"this compound", Organoborane/stannane/phosphine2-Substituted-4-chloroacetophenone
2Asymmetric Reduction/Amination2-Substituted-4-chloroacetophenone, Chiral reducing agent/amine sourceChiral alcohol/amine
3DerivatizationChiral alcohol/amineBidentate Ligand

The resulting ligands, bearing a combination of P, N, or O donor atoms, could then be complexed with various transition metals such as palladium, rhodium, iridium, or copper. The performance of these novel metal-ligand complexes would need to be evaluated in a range of catalytic transformations, including but not limited to, asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The electronic effect of the chloro substituent remaining on the ligand backbone could also play a crucial role in modulating the catalytic activity of the metal center.

Precursors for Organocatalysts (e.g., in asymmetric catalysis)

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. The design and synthesis of new small organic molecules that can act as efficient and selective catalysts is a vibrant area of research. "this compound" can serve as a starting material for the construction of novel organocatalytic scaffolds.

The ketone functionality is a common feature in many organocatalyst precursors, often serving as a handle for the introduction of chirality and the catalytic active group. For instance, the acetyl group can be transformed into a chiral amine or alcohol, which can then be further elaborated. One potential pathway to a proline-based organocatalyst could involve an initial asymmetric amination of the ketone, followed by a series of cyclization and functional group manipulations.

Furthermore, the halogen substituents on the aromatic ring offer opportunities for creating catalysts that operate through non-covalent interactions, such as halogen bonding. A chiral scaffold derived from "this compound" could position the chlorine or iodine atom to act as a halogen bond donor, thereby activating a substrate in an enantioselective manner.

A hypothetical synthetic route to a chiral organocatalyst is presented below:

StepTransformationDescription
1Asymmetric SynthesisConversion of the acetyl group to a chiral amine or alcohol.
2Functional Group InterconversionModification of the chiral moiety to introduce a catalytically active group (e.g., a secondary amine, a thiourea, or a phosphoric acid).
3(Optional) Modification of HalogenThe chloro or iodo group could be retained to explore halogen bonding interactions or replaced to fine-tune steric and electronic properties.

The resulting organocatalysts could be screened for their efficacy in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The specific design of the catalyst would dictate its mode of activation, which could range from enamine/iminium ion catalysis to Brønsted acid/base or hydrogen/halogen bonding catalysis.

While the direct application of "this compound" as a catalyst is not documented, its potential as a versatile precursor for the synthesis of novel ligands and organocatalysts is evident from its chemical structure. Further research in this area could lead to the development of innovative and efficient catalytic systems for advanced organic synthesis.

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Challenges

The academic journey into the world of di- and polyhalogenated acetophenones like 1-(4-chloro-2-iodophenyl)ethan-1-one has been marked by both significant achievements and persistent challenges.

Key Academic Discoveries:

Synthetic Methodologies: A variety of methods for the synthesis of halogenated acetophenones have been established, primarily involving the direct halogenation of the aromatic ring or the α-carbon of the ketone. researchgate.net Friedel-Crafts acylation of appropriately substituted halobenzenes is a common route. For instance, the synthesis of related chloroacetophenones has been achieved with high yields in aqueous media, presenting a greener alternative to traditional methods that use volatile organic solvents. rsc.org

Structural Elucidation: X-ray crystallography has been instrumental in determining the precise three-dimensional structures of halogenated acetophenones. For example, the crystal structure of the related compound 1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one has been elucidated, providing valuable data on bond lengths, angles, and intermolecular interactions. researchgate.net Such studies are crucial for understanding the physical properties and reactivity of these molecules.

Reactivity and Functionalization: The presence of multiple halogen atoms with differing reactivity on the aromatic ring (e.g., chloro and iodo groups) offers opportunities for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for site-selective modifications. nih.gov This differential reactivity is a key discovery that enables the use of these compounds as versatile synthetic intermediates.

Key Challenges:

Site-Selectivity in Synthesis: A primary challenge in the synthesis of polyhalogenated acetophenones is achieving high regioselectivity. acs.org During electrophilic halogenation of a substituted acetophenone (B1666503), the directing effects of the existing substituents can lead to a mixture of isomers, complicating purification and reducing yields. orgsyn.org For a compound like this compound, introducing the second halogen at a specific position relative to the acetyl group and the first halogen requires careful control of reaction conditions and potentially the use of directing groups.

Harsh Reaction Conditions: Many traditional halogenation methods require harsh conditions, such as the use of strong acids or highly reactive and hazardous halogenating agents, which can limit their applicability and pose environmental concerns. researchgate.net

Limited Commercial Availability and Data: While many halogenated acetophenones are commercially available, highly substituted or less common derivatives like this compound may have limited availability, hindering extensive research. Furthermore, detailed academic studies focusing specifically on the properties and reactivity of this particular compound are not widely published.

Below is a table summarizing some of the key findings in the study of halogenated acetophenones.

Research AreaKey FindingsChallenges
Synthesis Development of various halogenation techniques (electrophilic, nucleophilic). researchgate.netAchieving high site-selectivity in polyhalogenation. acs.org
Use of greener solvents like water for some syntheses. rsc.orgHarsh reaction conditions and hazardous reagents. researchgate.net
Structural Analysis Elucidation of crystal structures provides insight into molecular geometry. researchgate.netDifficulty in obtaining suitable crystals for complex derivatives.
Reactivity Differential reactivity of C-X bonds allows for selective functionalization. nih.govControlling reactivity in molecules with multiple halogen atoms.

Emerging Methodologies and Technologies for Halogenated Acetophenones

In response to the challenges associated with traditional synthetic methods, researchers are actively developing innovative approaches for the synthesis and functionalization of halogenated acetophenones.

Palladium-Catalyzed C-H Functionalization: A significant advancement is the use of transition metal catalysis, particularly palladium, to directly functionalize C-H bonds. This approach can offer improved regioselectivity in halogenation reactions. The use of transient directing groups, which are formed in situ, allows for the ortho-selective halogenation of aromatic ketones without the need for pre-installing and later removing a directing group. researchgate.net

Photochemical Methods: Visible-light-driven reactions are emerging as a powerful and sustainable tool in organic synthesis. Acetophenone itself can act as a photocatalyst for C(sp³)-H chlorination, highlighting the potential for developing light-mediated halogenation methods for aromatic ketones that operate under mild conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance the safety and efficiency of halogenation reactions, particularly those involving hazardous reagents or intermediates.

Deacylative Halogenation: A novel approach involves the conversion of methyl ketones into alkyl halides through a deacylative halogenation process. This method provides an alternative strategy for functional group interconversion. organic-chemistry.org

These emerging methodologies promise to overcome some of the key limitations of traditional approaches, offering more efficient, selective, and environmentally benign routes to halogenated acetophenones.

Future Directions in the Fundamental Study of this compound and Related Halogenated Ketones

The future of research on this compound and its analogs is poised to expand into several exciting areas, driven by the need for new synthetic tools and functional molecules.

Development of Novel Catalytic Systems: A primary focus will be the design of more sophisticated catalysts that can achieve even higher levels of regioselectivity in the synthesis of polyhalogenated aromatic ketones. This includes the development of new ligands for transition metal catalysts and the exploration of organocatalysis for halogenation reactions.

Exploration of Unique Reactivity: The ortho-iodo-acetylphenyl moiety in this compound presents opportunities for exploring unique intramolecular reactions. For instance, the proximity of the iodine atom and the acetyl group could be exploited in palladium-catalyzed annulation reactions to construct novel heterocyclic scaffolds.

Applications in Medicinal Chemistry and Agrochemicals: Halogenated acetophenones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com Future research will likely focus on utilizing compounds like this compound as building blocks for the discovery of new bioactive molecules. The specific substitution pattern of this compound could lead to derivatives with unique pharmacological profiles.

Computational and Spectroscopic Studies: In-depth computational studies can provide a deeper understanding of the electronic properties and reactivity of di- and polyhalogenated acetophenones. mdpi.com Advanced spectroscopic techniques can be used to probe intermolecular interactions, such as halogen bonding, which can influence the solid-state packing and properties of these materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(4-Chloro-2-iodophenyl)ethan-1-one, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify proton and carbon environments, focusing on deshielding effects from the iodine and chlorine substituents. Compare chemical shifts with similar halogenated acetophenones (e.g., 1-(2,4-dichlorophenyl)ethan-1-one) for validation .
  • IR Spectroscopy : Analyze carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and aromatic C-I/C-Cl absorptions (~500-800 cm1^{-1}) for functional group confirmation .
  • Mass Spectrometry : Employ electron ionization (EI-MS) to observe molecular ion peaks and fragmentation patterns, leveraging halogen isotopic signatures (e.g., iodine’s M+2 peak) .

Q. How is this compound synthesized, and what purification methods are effective?

  • Methodological Answer :

  • Synthesis : Adapt Friedel-Crafts acylation using 4-chloro-2-iodobenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Optimize reaction time and temperature (e.g., 80°C, 12 hrs) to minimize dehalogenation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor melting points (e.g., ~145-146°C for analogous compounds) for consistency .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :

  • Pharmaceutical Intermediates : Serve as a precursor for halogenated heterocycles (e.g., imidazoles or tetrazoles) via nucleophilic substitution or cross-coupling reactions .
  • Biological Probes : Functionalize the ketone group to develop fluorescent tags or enzyme inhibitors, leveraging iodine’s heavy atom effect for crystallographic studies .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for halogenated acetophenones be resolved?

  • Methodological Answer :

  • Software Tools : Refine data using SHELXL to handle twinning or disorder, particularly for iodine’s high electron density. Validate with R-factor convergence (<0.05) and residual density maps .
  • Cross-Validation : Compare X-ray results with DFT-optimized geometries and NMR-derived torsion angles to resolve ambiguities in substituent positioning .

Q. What strategies optimize synthetic yield under varying reaction conditions?

  • Methodological Answer :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl3_3) to reduce side reactions. Monitor yields via HPLC or GC-MS .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM vs. DMF) to balance reactivity and solubility. Use Design of Experiments (DoE) to optimize temperature and stoichiometry .

Q. How does iodine’s electronic effect influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Directed Ortho-Metalation : Exploit iodine’s strong directing ability in Suzuki-Miyaura couplings. Compare with chloro analogs to assess kinetic vs. thermodynamic control .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity in C-I bond activation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?

  • Methodological Answer :

  • High-Field NMR : Acquire 1^1H-13^13C HSQC/HMBC spectra at ≥600 MHz to resolve overlapping signals. Compare with computed shifts (e.g., using ACD/Labs or MestReNova) .
  • Solvent Correction : Account for solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) in computational models to improve accuracy .

Q. What protocols address twinning in the crystal structure of iodo-substituted acetophenones?

  • Methodological Answer :

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with Rint_{int} < 0.1 and merging statistics .
  • Temperature Factors : Analyze anisotropic displacement parameters (ADPs) for iodine to detect positional disorder .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • GHS Compliance : Assume hazards similar to 2-chloro-4'-hydroxyacetophenone (H314: skin corrosion). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Store at 2-8°C to prevent decomposition .

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